![molecular formula C23H16F4N4O3 B2815219 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 902963-37-5](/img/no-structure.png)
2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Description
Scientific Research Applications
- Application : 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide (let’s call it FBCN) has been studied as a solvent in LIBs. Its steric hindrance and weak Lewis basic center contribute to a bulky coordination structure with Li+ ions. This structure weakens ion-dipole interactions (Li±solvents) while promoting coulombic attraction (Li±anions), leading to improved rate performance in LiFePO4//graphite pouch cells .
Lithium-Ion Batteries (LIBs)
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-fluorobenzaldehyde with barbituric acid to form 4-fluorobenzylbarbituric acid. This intermediate is then reacted with trifluoroacetic anhydride to form the corresponding trifluoroacetylated derivative. The resulting compound is then reacted with N-(2-bromoethyl)-N-(2-(trifluoromethyl)phenyl)acetamide to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "barbituric acid", "trifluoroacetic anhydride", "N-(2-bromoethyl)-N-(2-(trifluoromethyl)phenyl)acetamide" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with barbituric acid in the presence of a base such as potassium carbonate to form 4-fluorobenzylbarbituric acid.", "Step 2: Trifluoroacetylation of 4-fluorobenzylbarbituric acid with trifluoroacetic anhydride in the presence of a base such as pyridine to form the corresponding trifluoroacetylated derivative.", "Step 3: Reaction of the trifluoroacetylated derivative with N-(2-bromoethyl)-N-(2-(trifluoromethyl)phenyl)acetamide in the presence of a base such as potassium carbonate to form the final product, 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide." ] } | |
CAS RN |
902963-37-5 |
Product Name |
2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Molecular Formula |
C23H16F4N4O3 |
Molecular Weight |
472.4 |
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H16F4N4O3/c24-15-9-7-14(8-10-15)12-31-21(33)16-4-3-11-28-20(16)30(22(31)34)13-19(32)29-18-6-2-1-5-17(18)23(25,26)27/h1-11H,12-13H2,(H,29,32) |
InChI Key |
ZILPYIWFKSCSKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
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